(2R)-2-Methyl-3-quinolin-4-ylpropanoic acid
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Overview
Description
(2R)-2-Methyl-3-quinolin-4-ylpropanoic acid is a chemical compound with a unique structure that includes a quinoline ring and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing quinoline derivatives is the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene . Another method is the Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with a ketone .
Industrial Production Methods
Industrial production of (2R)-2-Methyl-3-quinolin-4-ylpropanoic acid may involve large-scale adaptations of these synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of recyclable catalysts can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Methyl-3-quinolin-4-ylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and catalysts such as aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxide, while reduction can produce dihydroquinoline derivatives .
Scientific Research Applications
(2R)-2-Methyl-3-quinolin-4-ylpropanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2R)-2-Methyl-3-quinolin-4-ylpropanoic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure similar to (2R)-2-Methyl-3-quinolin-4-ylpropanoic acid but without the propanoic acid side chain.
2-Methylquinoline: Similar to this compound but lacks the propanoic acid moiety.
Quinolinic acid: Contains a quinoline ring with two carboxylic acid groups, differing from this compound in its substitution pattern.
Uniqueness
The uniqueness of this compound lies in its specific combination of a quinoline ring and a propanoic acid side chain, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(2R)-2-methyl-3-quinolin-4-ylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9(13(15)16)8-10-6-7-14-12-5-3-2-4-11(10)12/h2-7,9H,8H2,1H3,(H,15,16)/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYQSMLFGPDSOA-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=NC2=CC=CC=C12)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=NC2=CC=CC=C12)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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